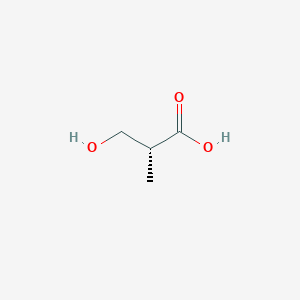

(R)-2-Hydroxymethylpropanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

(2R)-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBTMSZEOQQDU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940694 | |

| Record name | (R)-3-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1910-47-0 | |

| Record name | (2R)-3-Hydroxy-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1910-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyisobutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Hydroxyisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYISOBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76AVU7W7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-3-Hydroxyisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (R)-2-Hydroxymethylpropanoic Acid

Disclaimer: Information regarding the specific enantiomer (R)-2-Hydroxymethylpropanoic acid is limited in publicly available scientific literature. This guide focuses on the closely related and more extensively studied compound, (2R)-3-hydroxy-2-methylpropanoic acid , also known as (R)-3-Hydroxyisobutyric acid. It is plausible that the user's query contained a slight misnomer, and this document aims to provide the most relevant and comprehensive information available.

Introduction

(2R)-3-hydroxy-2-methylpropanoic acid is a chiral organic compound that plays a role in the metabolic pathway of the amino acid valine. Its stereochemistry and functional groups—a carboxylic acid and a primary alcohol—dictate its physical and chemical behavior, making it a molecule of interest for researchers in metabolic studies and drug development. This technical guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and visualizations of relevant biological and experimental workflows.

Physicochemical Properties

The following tables summarize the known quantitative data for (2R)-3-hydroxy-2-methylpropanoic acid and its racemic mixture.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H8O3 | [1] |

| Molecular Weight | 104.10 g/mol | [1] |

| Appearance | Solid | [2] |

| Density | 1.195 g/cm³ | [3] |

| Boiling Point | 252.9 °C at 760 mmHg | [3] |

| Flash Point | 121 °C | [3] |

Table 2: Solubility Data for 3-hydroxy-2-methylpropanoic acid (Racemic)

| Solvent | Solubility | Source |

| Water | Soluble | [4] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Ether | Soluble | [4] |

| Benzene | Soluble (in hot benzene) | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of (R)-2-Hydroxymethylpropanoic acid are outlined below.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Methodology:

-

A small, finely powdered sample of the crystalline compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

For a pure compound, this range is typically narrow (1-2 °C).

Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for its application in different experimental and formulation contexts.

Methodology:

-

A small, accurately weighed amount of the solute ((R)-2-Hydroxymethylpropanoic acid) is added to a test tube.

-

A measured volume of the solvent (e.g., water, ethanol, methanol, acetone, benzene) is added incrementally.

-

The mixture is agitated vigorously after each addition.

-

Solubility is determined by observing the formation of a clear, homogenous solution at a specific solute concentration. Qualitative descriptors (e.g., soluble, slightly soluble, insoluble) are often used.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

A known concentration of the acidic compound is dissolved in water.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the base.

-

A titration curve is generated by plotting the pH against the volume of base added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Optical Rotation Measurement

Optical rotation is a unique property of chiral molecules and is measured using a polarimeter.

Methodology:

-

A solution of the chiral compound with a known concentration is prepared in a suitable solvent.

-

The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

Plane-polarized light is passed through the sample.

-

The angle to which the plane of polarized light is rotated by the solution is measured.

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

Visualizations

Metabolic Pathway

(R)-3-hydroxy-2-methylpropanoic acid (3-hydroxyisobutyrate) is an intermediate in the catabolism of the branched-chain amino acid, valine.[5][6][7]

Caption: Valine Catabolism Pathway.

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of an organic acid.

Caption: Physicochemical Property Determination Workflow.

Potential Signaling Role

While specific signaling pathways for (R)-3-hydroxy-2-methylpropanoic acid are not well-documented, the related molecule beta-hydroxybutyrate (BHB), a ketone body, is known to have signaling functions. This suggests a potential area for future research into the biological roles of (R)-3-hydroxy-2-methylpropanoic acid.

Caption: Hypothesized Signaling Roles.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (2R)-3-hydroxy-2-methylpropanoic acid | C4H8O3 | CID 11217234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

(R)-2-Hydroxymethylpropanoic acid CAS number and structure

Initial Note to the Reader:

Following a comprehensive search, a specific CAS number and detailed technical data for (R)-2-Hydroxymethylpropanoic acid could not be definitively identified in publicly available scientific literature and chemical databases. The provided name is ambiguous and does not correspond to a commonly referenced chemical entity with established experimental data required for a technical guide of this nature.

The search results consistently redirected to a related but structurally distinct compound: 2,2-Bis(hydroxymethyl)propionic acid (CAS Number: 4767-03-7). This achiral molecule contains two hydroxymethyl groups attached to the second carbon of the propanoic acid backbone.

Given the ambiguity of the original request, this guide will provide a detailed technical overview of 2,2-Bis(hydroxymethyl)propionic acid , a compound with significant applications in polymer chemistry and drug delivery, which may be of interest to the target audience. We will adhere to the requested format, including data tables, experimental protocol examples, and visualizations.

Should a specific CAS number for "(R)-2-Hydroxymethylpropanoic acid" be available, a more targeted and accurate technical guide can be compiled.

Technical Guide: 2,2-Bis(hydroxymethyl)propionic Acid

Synonyms: Dimethylolpropionic acid (DMPA), Bis-MPA CAS Number: 4767-03-7 Molecular Formula: C₅H₁₀O₄ Molecular Weight: 134.13 g/mol

Chemical Structure

The chemical structure of 2,2-Bis(hydroxymethyl)propionic acid is characterized by a central quaternary carbon atom bonded to a carboxyl group, a methyl group, and two hydroxymethyl groups.

Chemical Structure Diagram:

Caption: Chemical structure of 2,2-Bis(hydroxymethyl)propionic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,2-Bis(hydroxymethyl)propionic acid.

| Property | Value | Reference |

| Melting Point | 189-191 °C | [1] |

| Boiling Point | 366.7 ± 32.0 °C at 760 mmHg | |

| Density | 1.331 ± 0.06 g/cm³ | |

| Flash Point | 189.7 °C | |

| Water Solubility | Soluble | |

| pKa | 3.6 | |

| Appearance | White crystalline powder |

Applications in Research and Drug Development

2,2-Bis(hydroxymethyl)propionic acid is a versatile building block, primarily utilized in the synthesis of dendrimers and biodegradable polymers for various biomedical applications, including drug delivery. Its two hydroxyl groups and one carboxyl group allow for the creation of highly branched, well-defined macromolecular architectures.

Key Application Areas:

-

Dendrimer Synthesis: Bis-MPA is a key monomer for the synthesis of polyester dendrimers. These dendrimers can be functionalized with various targeting ligands and therapeutic agents for targeted drug delivery.

-

Biodegradable Polymers: It is used to synthesize biodegradable polycarbonates and polyesters. These polymers can be formulated into nanoparticles, micelles, and hydrogels for controlled release of drugs.

-

Polyurethane Dispersions: In the pharmaceutical industry, aqueous polyurethane dispersions derived from Bis-MPA can be used as film-forming agents for coating tablets and other dosage forms.

Experimental Protocols

While specific, detailed experimental protocols for "(R)-2-Hydroxymethylpropanoic acid" are unavailable, this section provides an illustrative example of a typical synthesis involving 2,2-Bis(hydroxymethyl)propionic acid: the preparation of a first-generation polyester dendron.

Synthesis of a First-Generation Bis-MPA Dendron:

Objective: To synthesize a first-generation dendron using 2,2-Bis(hydroxymethyl)propionic acid as the core and a protected anhydride as the branching unit.

Materials:

-

2,2-Bis(hydroxymethyl)propionic acid (Bis-MPA)

-

2,2-Bis(acetoxymethyl)propionic anhydride

-

Pyridine (as solvent and catalyst)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve 2,2-Bis(hydroxymethyl)propionic acid (1 equivalent) in pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,2-Bis(acetoxymethyl)propionic anhydride (2.2 equivalents) in DCM to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the pure first-generation dendron.

Workflow Diagram:

Caption: General workflow for the synthesis of a first-generation Bis-MPA dendron.

Signaling Pathways and Logical Relationships

In the context of drug delivery, the logical relationship for the design of a dendrimer-based drug delivery system using Bis-MPA can be visualized.

Dendrimer-Based Drug Delivery Design Logic:

Caption: Logical flow from Bis-MPA to a functional dendrimer for targeted drug delivery.

This guide provides a comprehensive overview of 2,2-Bis(hydroxymethyl)propionic acid, a readily available and versatile compound. For a technical guide on the specific stereoisomer "(R)-2-Hydroxymethylpropanoic acid," a confirmed CAS number is essential for accurate data retrieval and analysis.

References

Spectroscopic Profile of (R)-2-Hydroxymethylpropanoic Acid: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral building block, (R)-2-Hydroxymethylpropanoic Acid.

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Hydroxymethylpropanoic acid, also known as (2R)-3-hydroxy-2-methylpropanoic acid. This valuable chiral compound is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The data presented herein has been compiled from publicly available resources and is intended to serve as a detailed reference for compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (R)-2-Hydroxymethylpropanoic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.65 | Multiplet | H-2 |

| ~1.12 | Doublet | C(2)-CH₃ |

| ~3.68 | Multiplet | C(3)-H₂ |

Note: The chemical shifts are referenced to an internal standard and may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Inferred from HSQC)

| Chemical Shift (δ) ppm | Assignment | | :--- | :--- | :--- | | ~180 | C-1 (COOH) | | ~67 | C-3 (CH₂OH) | | ~47 | C-2 (CH) | | ~17 | C(2)-CH₃ |

Note: These chemical shifts are inferred from ¹H-¹³C HSQC data and represent approximate values. The quaternary carboxyl carbon (C-1) is not observed in a standard HSQC experiment but is estimated based on typical values for carboxylic acids.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 3400 - 2400 | Broad | O-H stretch (Carboxylic acid and Alcohol) |

| ~2970 | Medium | C-H stretch (Alkyl) |

| ~1715 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1200 | Medium | C-O stretch |

| ~1050 | Medium | C-O stretch |

Note: The IR absorption bands are characteristic of hydroxy carboxylic acids. The broadness of the O-H stretch is due to hydrogen bonding.

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion Type |

| 103.040 | [M-H]⁻ |

Note: This represents the deprotonated molecule observed in negative ion mode electrospray ionization.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of (R)-2-Hydroxymethylpropanoic acid was prepared by dissolving the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), to a concentration suitable for NMR analysis.

Data Acquisition: ¹H NMR and ¹H-¹³C HSQC spectra were acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). For the ¹H spectrum, a standard pulse sequence was used. For the ¹H-¹³C HSQC spectrum, a gradient-enhanced pulse sequence was employed to provide correlation between directly bonded protons and carbons. Chemical shifts were referenced to an appropriate internal or external standard.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of neat (R)-2-Hydroxymethylpropanoic acid was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal was acquired first and automatically subtracted from the sample spectrum. The spectrum was typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of (R)-2-Hydroxymethylpropanoic acid was prepared in a solvent system compatible with electrospray ionization, such as a mixture of water and methanol.

Data Acquisition: The sample solution was introduced into the electrospray ionization (ESI) source of a mass spectrometer, typically coupled with a liquid chromatography (LC) system for separation. The mass spectrum was acquired in negative ion mode to observe the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry can be used to confirm the elemental composition.

Commercial suppliers and pricing for (R)-2-Hydroxymethylpropanoic acid

An In-depth Technical Guide to (R)-2-Hydroxymethylpropanoic Acid for Researchers and Drug Development Professionals

(R)-2-Hydroxymethylpropanoic acid , more commonly known in the scientific literature as 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) , is a versatile building block in the synthesis of complex macromolecules. Its unique trifunctional structure, featuring two hydroxyl groups and one carboxylic acid group, makes it an ideal monomer for the construction of dendrimers, hyperbranched polymers, and biodegradable polyesters. These polymers have found significant applications in the fields of drug delivery, gene therapy, and tissue engineering. This guide provides an overview of its commercial availability, key synthetic applications, and methodologies for its use in the laboratory.

Commercial Suppliers and Pricing

(R)-2-Hydroxymethylpropanoic acid (CAS No. 4767-03-7) is readily available from a variety of chemical suppliers. The pricing can vary based on the purity and quantity of the product. Below is a summary of representative commercial suppliers and their pricing information.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 2,2-Bis(hydroxymethyl)propionic acid | 98% | 100 g | $32.81 |

| 98% | 500 g | $58.90 | ||

| 98% | 3 kg | $177.65 | ||

| 98% | 12 kg | $576.00 | ||

| Thermo Fisher Scientific | 2,2-Bis(hydroxymethyl)propionic acid, 98+% | 98+% | 100 g | $36.65 |

| 98+% | 500 g | Inquire | ||

| ChemicalBook | 2,2-Bis(hydroxymethyl)propionic acid | ≥99% | 1 kg | $28.00 (from Nexal Inc.) |

| 2,2-Bis(hydroxymethyl)propionic acid | 99%min | 1 kg | $100.00 (from Hebei Chuanghai Biotechnology Co., Ltd.) | |

| Santa Cruz Biotechnology | 2,2-Bis(hydroxymethyl)propionic acid | Inquire | Inquire | Inquire |

| Spectrum Chemical | 2,2-Bis(hydroxymethyl)propionic Acid | Inquire | Inquire | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Key Applications in Research and Drug Development

(R)-2-Hydroxymethylpropanoic acid is a cornerstone in the synthesis of biocompatible and biodegradable polymers. Its applications are primarily centered around the development of advanced materials for biomedical applications:

-

Dendrimer Synthesis: Bis-MPA is a fundamental building block for the synthesis of polyester dendrimers.[1] These dendrimers possess a highly branched, well-defined architecture with a large number of terminal functional groups. This multivalency makes them excellent candidates for drug delivery systems, capable of encapsulating therapeutic agents and targeting specific cells or tissues.[2]

-

Biodegradable Polymers: The ester linkages in polymers derived from bis-MPA are susceptible to hydrolysis, making them biodegradable.[1][3] This property is crucial for applications such as resorbable sutures, tissue engineering scaffolds, and controlled-release drug delivery systems, as the polymer matrix can degrade into non-toxic byproducts that are safely eliminated from the body.[2][4]

-

Gene Delivery: Cationic dendrimers synthesized from bis-MPA have been investigated as non-viral vectors for gene therapy.[3][5] The positively charged surface of these dendrimers can electrostatically interact with the negatively charged phosphate backbone of DNA or RNA, forming complexes that can be delivered into cells.

-

Surface Functionalization: The hydroxyl and carboxyl groups of bis-MPA provide reactive handles for the surface functionalization of biomaterials. This allows for the attachment of bioactive molecules, such as peptides or growth factors, to improve the biocompatibility and performance of medical implants and devices.

Experimental Methodologies

While specific, detailed experimental protocols are often tailored to the desired final product, the following sections outline the general methodologies for the synthesis of dendrimers and biodegradable polymers using (R)-2-Hydroxymethylpropanoic acid, as described in the scientific literature.

Synthesis of Polyester Dendrimers (Divergent Approach)

The divergent synthesis of polyester dendrimers using bis-MPA typically involves a stepwise growth from a central core. Each step consists of two key reactions: esterification to add a new generation of bis-MPA monomers, followed by deprotection of the hydroxyl groups to allow for the next round of esterification.

Methodology Overview:

-

Core Selection: A multifunctional core molecule, such as 1,1,1-tris(hydroxyphenyl)ethane, is chosen to initiate the dendrimer growth.

-

First Generation Synthesis: The hydroxyl groups of the core are reacted with an activated form of bis-MPA where the hydroxyl groups are protected (e.g., as an acetonide) and the carboxylic acid is activated for esterification. A common coupling agent is N,N'-dicyclohexylcarbodiimide (DCC).[6][7]

-

Deprotection: The protecting groups on the newly added bis-MPA units are removed (e.g., by acid-catalyzed hydrolysis for acetonides) to expose the peripheral hydroxyl groups.

-

Iterative Growth: Steps 2 and 3 are repeated to build subsequent generations of the dendrimer, with each cycle doubling the number of peripheral hydroxyl groups.

-

Purification: After each step, the product is purified, often using column chromatography, to remove unreacted starting materials and byproducts.

Synthesis of Functional Biodegradable Polyesters via O-alkylation

A facile method for synthesizing functional biodegradable polyesters involves the selective O-alkylation of the hydroxyl groups of bis-MPA, followed by polymerization. This approach allows for the introduction of various functionalities into the polymer backbone.[2][8]

Methodology Overview:

-

Selective O-alkylation of bis-MPA: (R)-2-Hydroxymethylpropanoic acid is reacted with alkyl halides in the presence of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to selectively form mono- or di-O-alkylated bis-MPA.[8] The stoichiometry of the reactants and the reaction time can be controlled to favor the desired product.

-

Polymerization: The resulting functionalized bis-MPA monomers can then be polymerized. For example, if a di-O-alkylated bis-MPA with a remaining carboxylic acid is used, it can undergo condensation polymerization with a diol to form a polyester.

-

Post-polymerization Modification: If the introduced alkyl groups contain reactive sites (e.g., allyl groups), further functionalization of the polymer can be achieved after polymerization.

-

Purification and Characterization: The synthesized polymer is purified, typically by precipitation, and characterized using techniques such as NMR, FT-IR, and size exclusion chromatography (SEC).

References

- 1. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanotheranosticlab.com [nanotheranosticlab.com]

- 3. mdpi.com [mdpi.com]

- 4. Biodegradable Polymeric Materials: Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cationic Materials for Gene Therapy: A Look Back to the Birth and Development of 2,2-Bis-(hydroxymethyl)Propanoic Acid-Based Dendrimer Scaffolds [unige.iris.cineca.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility Profile of (R)-2-Hydroxymethylpropanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-2-Hydroxymethylpropanoic acid, a crucial building block in various synthetic applications, including pharmaceuticals and polymer chemistry. Understanding its solubility in different organic solvents is paramount for process development, purification, and formulation design. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. For the purpose of this guide, data for the closely related and more commonly studied achiral analogue, 2,2-Bis(hydroxymethyl)propionic acid (DMPA), is used as a proxy, as the solubility is not expected to be significantly impacted by the stereochemistry in most common organic solvents.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of 2,2-Bis(hydroxymethyl)propionic acid in a range of organic solvents at various temperatures. This data is essential for selecting appropriate solvents for reactions, crystallizations, and formulations.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Alcohols | ||

| Methanol | 288.15 | 0.1358 |

| 298.15 | 0.1667 | |

| 308.15 | 0.2034 | |

| 318.15 | 0.2468 | |

| 328.15 | 0.2975 | |

| Ethanol | 288.15 | 0.0885 |

| 298.15 | 0.1089 | |

| 308.15 | 0.1333 | |

| 318.15 | 0.1621 | |

| 328.15 | 0.1959 | |

| 1-Propanol | 288.15 | 0.0632 |

| 298.15 | 0.0778 | |

| 308.15 | 0.0954 | |

| 318.15 | 0.1167 | |

| 328.15 | 0.1418 | |

| 2-Propanol | 288.15 | 0.0511 |

| 298.15 | 0.0630 | |

| 308.15 | 0.0775 | |

| 318.15 | 0.0952 | |

| 328.15 | 0.1164 | |

| 1-Butanol | 288.15 | 0.0468 |

| 298.15 | 0.0578 | |

| 308.15 | 0.0712 | |

| 318.15 | 0.0878 | |

| 328.15 | 0.1080 | |

| 2-Butanol | 288.15 | 0.0395 |

| 298.15 | 0.0489 | |

| 308.15 | 0.0605 | |

| 318.15 | 0.0749 | |

| 328.15 | 0.0924 | |

| Esters | ||

| Methyl Acetate | 288.15 | 0.0189 |

| 298.15 | 0.0235 | |

| 308.15 | 0.0292 | |

| 318.15 | 0.0363 | |

| 328.15 | 0.0449 | |

| Ethyl Acetate | 288.15 | 0.0142 |

| 298.15 | 0.0177 | |

| 308.15 | 0.0221 | |

| 318.15 | 0.0276 | |

| 328.15 | 0.0343 | |

| Butyl Acetate | 288.15 | 0.0085 |

| 298.15 | 0.0107 | |

| 308.15 | 0.0135 | |

| 318.15 | 0.0169 | |

| 328.15 | 0.0212 | |

| Amides | ||

| N,N-Dimethylformamide | 288.15 | 0.2356 |

| 298.15 | 0.2789 | |

| 308.15 | 0.3283 | |

| 318.15 | 0.3845 | |

| 328.15 | 0.4482 | |

| Ketones | ||

| Acetone | 288.15 | 0.0255 |

| 298.15 | 0.0318 | |

| 308.15 | 0.0397 | |

| 318.15 | 0.0496 | |

| 328.15 | 0.0619 | |

| Other | ||

| Water | 288.15 | 0.0205 |

| 298.15 | 0.0245 | |

| 308.15 | 0.0292 | |

| 318.15 | 0.0347 | |

| 328.15 | 0.0412 |

Data extracted from a study on the thermodynamic analysis of 2,2-Bis(hydroxymethyl)propionic acid solubility.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol outlines a detailed gravimetric method for determining the solubility of (R)-2-Hydroxymethylpropanoic acid in an organic solvent. This method relies on the principle of creating a saturated solution at a specific temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

1. Materials and Equipment:

-

(R)-2-Hydroxymethylpropanoic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer and temperature probe

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Drying oven

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials with airtight caps

-

Spatula and weighing paper

2. Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Pre-weigh several glass vials with their caps and record the masses.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of (R)-2-Hydroxymethylpropanoic acid to the jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to the vessel.

-

Set the thermostatic water bath to the desired temperature and allow the temperature of the solvent in the jacketed vessel to equilibrate.

-

Begin stirring the mixture at a constant rate to facilitate dissolution and maintain a uniform suspension.

-

Allow the mixture to equilibrate for a sufficient time (typically several hours, to be determined by preliminary experiments) to ensure that the solution is saturated. This can be confirmed by taking samples at different time points until the concentration of the dissolved solid remains constant.

-

-

Sampling:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid drawing any solid particles. The pre-heating of the syringe to the experimental temperature is critical to prevent premature crystallization of the solute.

-

Quickly transfer the sampled solution into a pre-weighed glass vial and seal it tightly.

-

-

Gravimetric Analysis:

-

Weigh the sealed vial containing the sample solution to determine the total mass of the solution.

-

Remove the cap and place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). The exact temperature should be determined based on the boiling point of the solvent and the thermal stability of the acid.

-

Dry the sample to a constant weight. This is achieved by periodically removing the vial from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0002 g).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the mass of the empty vial from the final constant mass of the vial with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or as a mole fraction.

Mole Fraction (x) Calculation: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where:

-

m_solute = mass of the dissolved solute

-

M_solute = molar mass of (R)-2-Hydroxymethylpropanoic acid

-

m_solvent = mass of the solvent

-

M_solvent = molar mass of the solvent

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

(R)-2-Hydroxymethylpropanoic Acid: A Theoretical Exploration of its Natural Occurrence and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Hydroxymethylpropanoic acid, a chiral organic acid, is a molecule of interest for its potential applications in the synthesis of fine chemicals and pharmaceuticals. Despite its intriguing structure, a comprehensive review of the scientific literature and chemical databases reveals no definitive evidence of its natural occurrence. Consequently, no specific biosynthetic pathway has been elucidated for this compound. This technical guide provides a theoretical exploration of its plausible biosynthesis, drawing upon established principles of microbial and plant metabolism. By examining related biosynthetic pathways for 2-hydroxy acids and branched-chain acids, and considering the action of known enzyme classes such as hydroxylases, we propose a hypothetical metabolic route for the formation of (R)-2-Hydroxymethylpropanoic acid. This document is intended to serve as a foundational resource for researchers seeking to investigate the potential for biological production of this and similar chiral molecules.

Introduction

Chiral hydroxy acids are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry, where enantiomeric purity is often a critical determinant of therapeutic efficacy and safety. (R)-2-Hydroxymethylpropanoic acid, with its stereocenter at the C2 position, represents a simple yet potentially versatile synthon. However, a thorough investigation of scientific literature indicates that this compound has not been identified as a naturally occurring metabolite in microorganisms, plants, or animals. The absence of known natural sources necessitates a theoretical approach to understanding its potential biological synthesis. This guide will therefore focus on constructing a plausible, hypothetical biosynthetic pathway for (R)-2-Hydroxymethylpropanoic acid based on known enzymatic reactions and metabolic pathways.

Hypothetical Biosynthesis of (R)-2-Hydroxymethylpropanoic Acid

The proposed biosynthetic pathway for (R)-2-Hydroxymethylpropanoic acid commences with the central metabolite, propionyl-CoA, which is a common intermediate in the metabolism of odd-chain fatty acids and certain amino acids.[1][2][3] The pathway is envisioned to proceed through a series of enzymatic steps involving carboxylation, reduction, and stereospecific hydroxylation.

Proposed Metabolic Pathway

The hypothetical pathway can be broken down into the following key transformations:

-

Carboxylation of Propionyl-CoA: The pathway initiates with the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[1]

-

Epimerization: (S)-Methylmalonyl-CoA is then epimerized to its (R)-enantiomer by methylmalonyl-CoA epimerase .

-

Reduction to Aldehyde: The thioester of (R)-methylmalonyl-CoA is reduced to an aldehyde, (R)-2-methyl-3-oxopropanoate, by an acyl-CoA reductase .

-

Reduction to Alcohol: The aldehyde is further reduced to a primary alcohol, (R)-2-methyl-3-hydroxypropanoate, by an aldehyde reductase .

-

Hydroxylation: The key step for the formation of the target molecule is the stereospecific hydroxylation of the methyl group of (R)-2-methyl-3-hydroxypropanoate to yield (R)-2-hydroxymethylpropanoic acid. This reaction is proposed to be catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase, which are known for their ability to perform regio- and stereospecific hydroxylations of unactivated C-H bonds.[4][5][6][7]

The following diagram, generated using the DOT language, illustrates this hypothetical biosynthetic pathway.

Caption: A hypothetical biosynthetic pathway for (R)-2-Hydroxymethylpropanoic acid.

Quantitative Data Summary

As (R)-2-Hydroxymethylpropanoic acid is not a known natural product, there is no quantitative data available regarding its natural occurrence or the efficiency of its biosynthetic enzymes. The following table is therefore presented as a template for future research, outlining the types of quantitative data that would be essential for characterizing this hypothetical pathway.

| Parameter | Description | Hypothetical Value/Unit | Reference |

| Substrate Concentration | Intracellular concentration of Propionyl-CoA. | µM | To be determined |

| Enzyme Activity (PCC) | Specific activity of Propionyl-CoA Carboxylase. | U/mg protein | To be determined |

| Enzyme Activity (Epimerase) | Specific activity of Methylmalonyl-CoA Epimerase. | U/mg protein | To be determined |

| Enzyme Activity (Reductases) | Specific activities of Acyl-CoA and Aldehyde Reductases. | U/mg protein | To be determined |

| Enzyme Activity (Hydroxylase) | Specific activity of the putative Cytochrome P450. | U/mg protein | To be determined |

| Product Titer | Concentration of (R)-2-Hydroxymethylpropanoic acid. | g/L | To be determined |

| Yield | Molar yield of product from precursor. | mol/mol | To be determined |

| Enantiomeric Excess | Purity of the (R)-enantiomer. | % ee | To be determined |

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers aiming to investigate the proposed biosynthetic pathway. These are generalized methodologies that would require optimization for specific host organisms and enzymes.

Protocol for Heterologous Expression and a Hypothetical Biosynthetic Pathway

This protocol outlines the steps for engineering a microbial host, such as Escherichia coli, to produce (R)-2-Hydroxymethylpropanoic acid.

Workflow Diagram:

Caption: Workflow for heterologous production of (R)-2-Hydroxymethylpropanoic acid.

Methodology:

-

Gene Identification and Synthesis: Identify candidate genes for each enzymatic step from various microbial sources. Genes encoding propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, acyl-CoA reductase, aldehyde reductase, and a suitable cytochrome P450 monooxygenase should be selected. The gene sequences should be codon-optimized for expression in E. coli and synthesized commercially.

-

Vector Construction: Clone the synthesized genes into compatible expression vectors under the control of an inducible promoter (e.g., T7 promoter). A multi-cistronic expression system or co-transformation of multiple plasmids can be employed.

-

Host Strain and Transformation: Transform the expression vectors into a suitable E. coli host strain (e.g., BL21(DE3)).

-

Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB or a defined minimal medium) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Substrate Feeding: Supplement the culture medium with a precursor such as propionate to enhance the intracellular pool of propionyl-CoA.

-

Extraction and Analysis: Centrifuge the culture to separate the cells from the supernatant. The product, being an organic acid, is expected to be in the supernatant. Acidify the supernatant to pH 2-3 with HCl and extract with an organic solvent such as ethyl acetate. The organic phase is then dried, concentrated, and analyzed by LC-MS for product identification and quantification. Chiral HPLC will be necessary to determine the enantiomeric excess of the (R)-isomer.

Protocol for In Vitro Enzymatic Assay of a Putative Hydroxylase

This protocol describes the in vitro characterization of a candidate cytochrome P450 monooxygenase to confirm its activity on the proposed substrate.

Methodology:

-

Protein Purification: Express and purify the candidate cytochrome P450 and its corresponding reductase partner from the E. coli host using affinity chromatography (e.g., Ni-NTA).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified cytochrome P450 (1-5 µM)

-

Purified reductase partner (1-5 µM)

-

(R)-2-methyl-3-hydroxypropanoate (substrate, 1-10 mM)

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

-

Reaction Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

-

Reaction Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., an equal volume of acetonitrile). Centrifuge to pellet the precipitated protein. Extract the supernatant with ethyl acetate.

-

Analysis: Analyze the extracted sample by LC-MS to detect the formation of (R)-2-Hydroxymethylpropanoic acid.

Conclusion and Future Outlook

While (R)-2-Hydroxymethylpropanoic acid has not been reported as a natural product, this guide provides a scientifically grounded, albeit hypothetical, framework for its biosynthesis. The proposed pathway leverages well-characterized enzymatic reactions and offers a roadmap for future research in the field of synthetic biology and metabolic engineering. The successful engineering of a microbial host for the production of (R)-2-Hydroxymethylpropanoic acid would not only provide a sustainable route to a valuable chiral building block but also expand our understanding of the catalytic potential of enzymes in constructing novel chemical structures. Future work should focus on the identification and characterization of suitable enzymes, particularly stereospecific hydroxylases, and the optimization of the metabolic pathway in a suitable microbial chassis.

References

- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Regio- and Stereospecific Hydroxylation of Various Steroids at the 16α Position of the D Ring by the Streptomyces griseus Cytochrome P450 CYP154C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial steroid hydroxylases: enzyme classes, their functions and comparison of their catalytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Historical discovery and synthesis of (R)-2-Hydroxymethylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Hydroxymethylpropanoic acid, a chiral building block with potential applications in pharmaceuticals and material science, presents a unique synthetic challenge due to the stereocenter at the C2 position. While the specific historical discovery of this compound is not well-documented in publicly available literature, its synthesis can be achieved through established methodologies for producing chiral α-hydroxy acids. This technical guide provides an in-depth overview of the plausible synthetic routes, including chemical and biocatalytic methods. Detailed experimental protocols, quantitative data from analogous syntheses, and workflow visualizations are presented to aid researchers in the design and execution of a successful synthesis of (R)-2-Hydroxymethylpropanoic acid.

Introduction

Chiral α-hydroxy acids are a vital class of molecules in organic synthesis, serving as versatile intermediates in the preparation of a wide array of biologically active compounds and advanced materials. The enantiomeric purity of these acids is often crucial for their desired function. This guide focuses on the synthesis of (R)-2-Hydroxymethylpropanoic acid, a molecule whose potential is yet to be fully explored. The absence of a detailed historical record of its discovery necessitates a focus on established and adaptable synthetic strategies.

Synthetic Strategies

The synthesis of (R)-2-Hydroxymethylpropanoic acid can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution. Biocatalysis offers a powerful tool for both approaches, often providing high enantioselectivity under mild reaction conditions.

Asymmetric Synthesis from Chiral Precursors

A common and effective method for the synthesis of chiral α-hydroxy acids is the stereospecific manipulation of readily available chiral starting materials. L-amino acids, for instance, can serve as inexpensive and enantiomerically pure precursors.

General Workflow for Asymmetric Synthesis from a Chiral Amino Acid:

Caption: Asymmetric synthesis of (R)-2-Hydroxymethylpropanoic acid from a chiral amino acid precursor.

Synthesis of Racemic 2-Hydroxymethylpropanoic Acid and Chiral Resolution

An alternative strategy involves the initial synthesis of the racemic mixture of 2-Hydroxymethylpropanoic acid, followed by separation of the enantiomers.

General Workflow for Racemic Synthesis and Resolution:

Caption: General workflow for the synthesis of racemic 2-Hydroxymethylpropanoic acid followed by enzymatic kinetic resolution.

Experimental Protocols

The following protocols are generalized from methodologies reported for analogous chiral α-hydroxy acids and should be adapted and optimized for the synthesis of (R)-2-Hydroxymethylpropanoic acid.

Protocol for Asymmetric Synthesis from 2-Methyl-L-phenylalanine Hydrochloride (Analogous Method)

This protocol is adapted from a reported synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid and illustrates the diazotization of an amino acid to yield the corresponding hydroxy acid.[1]

Materials:

-

2-Methyl-L-phenylalanine hydrochloride

-

1,4-Dioxane

-

1M Dilute sulfuric acid

-

Sodium nitrite

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

In a three-necked reaction flask, dissolve 2-methyl-L-phenylalanine hydrochloride in a mixture of 1,4-dioxane and 1M dilute sulfuric acid.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by pulping with a mixed solution of petroleum ether and ethyl acetate to yield the final product.

Protocol for Enzymatic Kinetic Resolution of a Racemic Ester (General Method)

This protocol describes a general procedure for the kinetic resolution of a racemic ester using a lipase, which selectively hydrolyzes one enantiomer.

Materials:

-

Racemic methyl 2-hydroxymethylpropanoate

-

Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., heptane)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of racemic methyl 2-hydroxymethylpropanoate in a biphasic system of phosphate buffer and an organic solvent, add the immobilized lipase.

-

Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Separate the aqueous and organic layers.

-

Work-up of the unreacted (R)-ester (in the organic layer): Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to obtain the enantiomerically enriched (R)-ester.

-

Work-up of the (S)-acid (in the aqueous layer): Acidify the aqueous layer with hydrochloric acid to pH 2. Extract the (S)-acid with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate to obtain the enantiomerically enriched (S)-acid.

-

Hydrolyze the enriched (R)-ester to obtain (R)-2-Hydroxymethylpropanoic acid.

Data Presentation

The following table summarizes typical quantitative data from enzymatic resolutions of similar chiral acids, which can be used as a benchmark for the synthesis of (R)-2-Hydroxymethylpropanoic acid.

| Enzyme | Substrate (Analogous) | Conversion (%) | Enantiomeric Excess (e.e. %) of Unreacted Ester | Enantiomeric Excess (e.e. %) of Product Acid | Reference |

| Candida antarctica Lipase B | Racemic β-butyrolactone | ~50 | >99 (R) | >99 (S) | [2] |

| Candida rugosa Lipase | Racemic 2-(4-methylphenyl)propanoic acid | ~50 | >95 (S) | >95 (R) | [3] |

Conclusion

While the historical discovery of (R)-2-Hydroxymethylpropanoic acid remains elusive, its synthesis is well within the reach of modern organic chemistry. The strategies outlined in this guide, particularly those leveraging asymmetric synthesis from chiral precursors and enzymatic kinetic resolution, provide a solid foundation for researchers to produce this valuable chiral building block. The provided protocols and data from analogous systems offer a starting point for the development of a robust and efficient synthetic route. Further research and optimization will be crucial to unlocking the full potential of (R)-2-Hydroxymethylpropanoic acid in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for (R)-3-Hydroxy-2-methylpropanoic Acid: A Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Hydroxy-2-methylpropanoic acid, and its corresponding methyl ester, widely known as the Roche ester, are invaluable chiral building blocks in modern organic synthesis. Their utility stems from the densely functionalized and stereochemically defined structure, which serves as a versatile starting material for the enantioselective synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and other biologically active compounds.

Applications in Drug Development and Natural Product Synthesis

(R)-3-Hydroxy-2-methylpropanoic acid provides a readily available source of a chiral β-hydroxy acid moiety, a common structural motif in many biologically active molecules. Its application spans various therapeutic areas and the synthesis of intricate natural products.

Key Applications:

-

Polyketide Synthesis: The stereotriad arrangement of substituents in derivatives of the Roche ester makes it an ideal starting material for the synthesis of polyketide natural products, which are known for their diverse biological activities, including antibiotic, antifungal, and anticancer properties.[1][2]

-

Pharmaceuticals: This chiral building block is crucial for the synthesis of various pharmaceuticals. Examples include vitamins like Vitamin E, fragrance compounds such as muscone, and antibiotics like rapamycin.[3][4]

-

Asymmetric Synthesis: The Roche ester and its derivatives are widely employed in asymmetric synthesis to introduce chirality and build complex stereochemical architectures in a controlled manner.[3][5]

Table 1: Examples of Bioactive Molecules Synthesized from (R)-3-Hydroxy-2-methylpropanoic Acid or its Derivatives

| Compound Class | Specific Example | Biological Activity/Application | Reference |

| Polyketide Natural Products | Dictyostatin | Antitumor Agent | [1] |

| Antibiotics | Rapamycin | Immunosuppressant | [3][4] |

| Vitamins | Vitamin E | Antioxidant | [3][4] |

| Fragrance Compounds | Muscone | Perfumery | [3][4] |

Experimental Protocols

The following protocols describe the synthesis and a typical transformation of the Roche ester, methyl (R)-3-hydroxy-2-methylpropanoate.

Protocol 1: Asymmetric Synthesis of Methyl (R)-3-hydroxy-2-methylpropanoate (Roche Ester) via Catalytic Hydrogenation

This protocol is based on the highly efficient rhodium-catalyzed asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate.

Materials:

-

Methyl 2-(hydroxymethyl)acrylate

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Chiral Phosphine Ligand (e.g., (S,S)-Me-DuPhos, (R,R)-Binap)

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox, a high-pressure reactor is charged with [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral phosphine ligand (0.011 mmol, 1.1 mol%).

-

Anhydrous, degassed methanol (10 mL) is added, and the mixture is stirred for 20 minutes to form the catalyst complex.

-

Methyl 2-(hydroxymethyl)acrylate (1.0 mmol) is added to the reactor.

-

The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.

-

The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10 atm).

-

The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for a set time (e.g., 12-24 hours).

-

Upon completion, the reactor is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a mixture of hexane and ethyl acetate as eluent) to afford pure methyl (R)-3-hydroxy-2-methylpropanoate.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Table 2: Quantitative Data for the Asymmetric Hydrogenation to Roche Ester

| Chiral Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| (S,S)-Me-DuPhOS | 1 | 10 | 12 | >99 | 95 |

| (R,R)-Binap | 1 | 10 | 12 | >99 | 92 |

| THNAPhos 5a | 0.1 | 10 | 24 | >99 | 96.7 |

(Data is representative and may vary based on specific experimental conditions)

Protocol 2: Protection of the Hydroxyl Group of Roche Ester

Protection of the primary hydroxyl group is a common step to allow for further transformations at the ester functionality. A typical silyl ether protection is described below.

Materials:

-

Methyl (R)-3-hydroxy-2-methylpropanoate (Roche ester)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of methyl (R)-3-hydroxy-2-methylpropanoate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add tert-Butyldimethylsilyl chloride (1.2 mmol) portionwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate) to yield the TBDMS-protected Roche ester.

Visualizations

Synthesis and Elaboration of (R)-3-Hydroxy-2-methylpropanoic Acid

References

Application Notes and Protocols for the Esterification of (R)-2-Hydroxymethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various esters of (R)-2-Hydroxymethylpropanoic acid, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The following sections outline common esterification methodologies, present quantitative data for representative reactions, and provide detailed experimental procedures.

Introduction

(R)-2-Hydroxymethylpropanoic acid is a versatile chiral starting material. Its carboxylic acid and primary alcohol functionalities allow for a wide range of chemical modifications. Esterification of the carboxylic acid group is a fundamental transformation that enables the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This is a critical step in drug development and the synthesis of complex organic molecules. This application note details three common and effective methods for the esterification of this acid: Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction.

Key Esterification Protocols

The choice of esterification protocol depends on the desired ester, the scale of the reaction, and the sensitivity of the starting materials to acidic or basic conditions. Below are summaries and detailed protocols for three widely applicable methods.

Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method, well-suited for the synthesis of simple alkyl esters such as methyl and ethyl esters. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Steglich Esterification

A mild, room-temperature esterification method that uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[3][4]

Mitsunobu Reaction

This reaction allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using a phosphine and an azodicarboxylate.[5][6][7][8][9] It is particularly useful for the esterification of sterically hindered substrates or when inversion of stereochemistry at the alcohol center is desired (though not applicable to the carboxylic acid itself).

Data Presentation: Comparison of Esterification Protocols

The following table summarizes typical reaction conditions and yields for the synthesis of methyl, ethyl, and benzyl esters of (R)-2-Hydroxymethylpropanoic acid using the protocols detailed below.

| Target Ester | Method | Alcohol/Alkyl Halide | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methyl (R)-2-(hydroxymethyl)propanoate | Fischer-Speier | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | ~85-95 |

| Ethyl (R)-2-(hydroxymethyl)propanoate | Fischer-Speier | Ethanol | H₂SO₄ (cat.) | Ethanol | Reflux | 4-8 | ~85-95 |

| Benzyl (R)-2-(hydroxymethyl)propanoate | Steglich | Benzyl alcohol | DCC, DMAP | Dichloromethane | 25 | 12-24 | ~90 |

| tert-Butyl (R)-2-(hydroxymethyl)propanoate | Steglich | tert-Butanol | DCC, DMAP | Dichloromethane | 25 | 24-48 | ~70-80 |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl (R)-2-(hydroxymethyl)propanoate

Materials:

-

(R)-2-Hydroxymethylpropanoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-2-Hydroxymethylpropanoic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 10-20 eq), which acts as both the reactant and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (R)-2-(hydroxymethyl)propanoate.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Steglich Esterification for Benzyl (R)-2-(hydroxymethyl)propanoate

Materials:

-

(R)-2-Hydroxymethylpropanoic acid

-

Benzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (R)-2-Hydroxymethylpropanoic acid (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in anhydrous dichloromethane.

-

Add the DCC solution dropwise to the stirring reaction mixture over 15-20 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure benzyl (R)-2-(hydroxymethyl)propanoate.

Visualizations

General Workflow for Fischer-Speier Esterification

Caption: Workflow for Fischer-Speier Esterification.

Logical Relationship in Steglich Esterification

References

- 1. researchgate.net [researchgate.net]

- 2. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 6. CAS#:179388-73-9 | 2,2-BIS-(HYDROXYMETHYL)-PROPANOIC ACID BENZYL ESTER | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. chembk.com [chembk.com]

- 9. chemsynthesis.com [chemsynthesis.com]

Application of (R)-2-Hydroxymethylpropanoic Acid in Polymer Chemistry: Application Notes and Protocols

(R)-2-Hydroxymethylpropanoic acid , more commonly known in polymer chemistry as 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) , is a versatile AB2-type monomer that has garnered significant attention for the synthesis of highly branched and functional polymers. Its unique structure, featuring one carboxyl group (A) and two hydroxyl groups (B), enables the facile construction of complex macromolecular architectures such as dendrimers, hyperbranched polymers, and functional linear polymers. These materials are at the forefront of research in biodegradable polymers, drug delivery systems, and advanced coatings.

Application Notes

The primary applications of bis-MPA in polymer chemistry stem from its ability to introduce a high density of functional groups and create specific three-dimensional structures.

1. Biodegradable Polymers for Biomedical Applications:

Polymers derived from bis-MPA, particularly polyesters, are known for their biodegradability, making them excellent candidates for biomedical applications.[1] The ester linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, breaking down into smaller, non-toxic molecules that can be safely metabolized or excreted by the body. This property is highly desirable for applications such as:

-

Drug Delivery: Bis-MPA-based dendrimers and hyperbranched polymers can encapsulate or be conjugated with therapeutic agents.[2][3] Their branched structure provides numerous terminal groups for drug attachment and can protect the drug from premature degradation. The biodegradable nature of the polymer carrier allows for a controlled and sustained release of the drug at the target site.

-

Tissue Engineering: Scaffolds made from biodegradable bis-MPA polymers can provide temporary support for cell growth and tissue regeneration. As the new tissue forms, the polymer scaffold gradually degrades, leaving behind healthy, functional tissue.

2. Hyperbranched Polymers and Dendrimers:

The AB2 structure of bis-MPA is ideal for the single-monomer synthesis of hyperbranched polyesters through polycondensation.[4][5] This one-pot synthesis is a significant advantage over the more complex, multi-step synthesis required for perfect dendrimers. Hyperbranched polymers based on bis-MPA exhibit unique properties such as low viscosity, high solubility, and a high concentration of terminal functional groups. These characteristics make them suitable for use as:

-

Rheology Modifiers: Their low viscosity compared to linear polymers of similar molecular weight makes them effective additives for reducing the viscosity of polymer melts and solutions.

-

Crosslinking Agents: The numerous terminal hydroxyl groups can be reacted to form highly crosslinked networks, enhancing the mechanical and thermal properties of materials.[6]

-

Toughening Agents: Commercial hyperbranched polyesters based on bis-MPA, such as Boltorn™, are used as toughening agents for thermosetting resins like polyurethanes.[6]

3. Waterborne Polyurethane Dispersions (PUDs):

Bis-MPA plays a crucial role as a hydrophilic internal emulsifier in the synthesis of waterborne polyurethane dispersions. The carboxylic acid group of bis-MPA can be neutralized with a tertiary amine to form a salt, which imparts hydrophilicity to the polyurethane backbone, allowing it to be dispersed in water without the need for volatile organic solvents (VOCs).[7][8][9][10] These environmentally friendly PUDs are widely used in:

-

Coatings: For wood, metal, and plastics, offering excellent adhesion, flexibility, and chemical resistance.

-

Adhesives: Providing strong and durable bonds for a variety of substrates.

-

Textile Finishes: To impart desirable properties such as softness, water repellency, and wrinkle resistance.

Quantitative Data Presentation

The following tables summarize key quantitative data for various polymers synthesized using bis-MPA, compiled from multiple research sources.

Table 1: Molecular Weight and Polydispersity of bis-MPA-based Polymers

| Polymer Architecture | Synthesis Method | Core Molecule | Generation/Target Mn ( g/mol ) | Mn ( g/mol ) (Experimental) | Polydispersity Index (PDI) | Reference |

| Hyperbranched Polyester | Melt Polycondensation (bulk) | None | N/A | 6000 - 7000 | High (>2) | [4][5] |

| Dendrimer | Divergent Synthesis | Trimethylolpropane | G4 | ~4800 | 1.05 | [6] |

| Dendrimer | Divergent Synthesis | Ethylene Glycol | G5 | ~9500 | 1.03 | [6] |

| Linear Polyester | Chain-growth Polymerization | N/A | 10,000 | 10,560 | < 1.2 | [2][6] |

| Polyurethane Dispersion | Prepolymer Method | N/A | N/A | 38,180 - 43,300 | 1.18 - 1.31 | [11] |

Table 2: Thermal Properties of bis-MPA-based Polyesters

| Polymer Architecture | Modification | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% wt loss, °C) | Reference |

| Hyperbranched Polyester | Unmodified | -33 to 9 | 204 - 340 | [12] |

| Linear Benzoyl-protected Polyester | Benzoyl protected | ~110 | ~350 | [2] |

| Dendrimer (G4) | Hydroxyl terminated | ~45 | ~300 | [6] |

Experimental Protocols

1. Synthesis of Hyperbranched Polyester from bis-MPA (Bulk Polycondensation)

This protocol describes a one-pot synthesis of a hyperbranched aliphatic polyester.

-

Materials:

-

2,2-bis(hydroxymethyl)propanoic acid (bis-MPA)

-

Sulfuric acid (H₂SO₄) as catalyst

-

Four-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser for water removal.

-

-

Procedure:

-

Add bis-MPA to the reaction vessel.

-

Heat the vessel to 140-160 °C under a nitrogen atmosphere to melt the monomer.

-

Once a homogenous melt is formed, add a catalytic amount of sulfuric acid (e.g., 0.1-0.5 mol% relative to bis-MPA).

-

Maintain the reaction temperature and stir the mixture vigorously. Water will be produced as a byproduct and should be removed via the condenser.

-

Monitor the reaction progress by measuring the viscosity of the mixture or by taking samples for analysis (e.g., by ¹³C NMR to determine the degree of branching).[4]

-

The reaction is typically stopped when the desired molecular weight or viscosity is reached. This can take several hours.

-

The resulting hyperbranched polymer is cooled and can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

-

2. Synthesis of Waterborne Polyurethane Dispersion (Prepolymer Method)

This protocol outlines the synthesis of a stable aqueous polyurethane dispersion using bis-MPA as the internal emulsifier.

-

Materials:

-

Polyol (e.g., Poly(tetramethylene ether)glycol - PTMEG)

-

Diisocyanate (e.g., Isophorone diisocyanate - IPDI)

-

2,2-bis(hydroxymethyl)propanoic acid (bis-MPA)

-

Triethylamine (TEA) for neutralization

-

Chain extender (e.g., Ethylene diamine - EDA)

-

Acetone (or another suitable solvent)

-

Deionized water

-

Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet.

-

-

Procedure:

-

Prepolymer Formation:

-

Dry the polyol and bis-MPA under vacuum.

-

Charge the polyol and diisocyanate into the reaction vessel under a nitrogen atmosphere.

-

Heat the mixture to 70-80 °C and stir until a homogenous solution is obtained.

-

Add bis-MPA to the mixture and continue the reaction for 2-4 hours to form an NCO-terminated prepolymer. The NCO content can be monitored by titration.[8]

-

-

Neutralization and Dispersion:

-

Cool the prepolymer to around 40-50 °C.

-

Add triethylamine to neutralize the carboxylic acid groups of the bis-MPA units. Stir for 30 minutes.

-

Add deionized water to the neutralized prepolymer under high shear stirring to form a stable dispersion.

-

-

Chain Extension:

-

Add the chain extender (e.g., ethylene diamine dissolved in water) dropwise to the dispersion while stirring. This will increase the molecular weight of the polyurethane.

-

-

Solvent Removal (if applicable):

-